molecular formula C24H18N2O5 B7773286 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 300830-25-5

5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B7773286
CAS No.: 300830-25-5
M. Wt: 414.4 g/mol
InChI Key: UVRCFBAJGFSBNA-UHFFFAOYSA-N
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Description

5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-diphenylbarbituric acid under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-(4-hydroxy-3-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The unique combination of hydroxy and methoxy groups in 5-(4-hydroxy-3-methoxybenzylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from similar compounds

Properties

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-31-21-15-16(12-13-20(21)27)14-19-22(28)25(17-8-4-2-5-9-17)24(30)26(23(19)29)18-10-6-3-7-11-18/h2-15,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRCFBAJGFSBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419986
Record name SBB043729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300830-25-5
Record name SBB043729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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